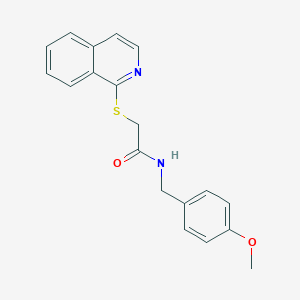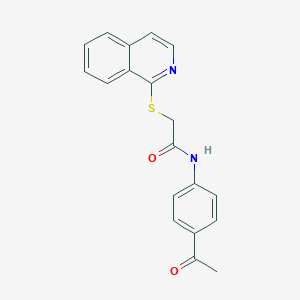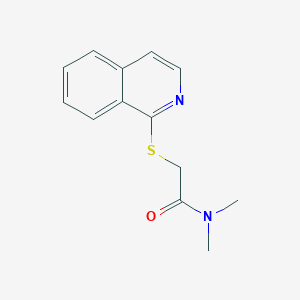
2-(2-chlorophenoxy)-N-(2-phenylethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenoxy)-N-(2-phenylethyl)propanamide, also known as Clenbuterol, is a beta-2 adrenergic receptor agonist that is widely used in scientific research. It is a sympathomimetic drug that has been shown to have various biochemical and physiological effects on different tissues and organs in the body.
Wirkmechanismus
2-(2-chlorophenoxy)-N-(2-phenylethyl)propanamide acts as a beta-2 adrenergic receptor agonist, which results in the activation of the sympathetic nervous system. This leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) in cells, which in turn activates protein kinase A (PKA). PKA then phosphorylates various proteins, leading to changes in cellular metabolism and gene expression.
Biochemical and physiological effects:
2-(2-chlorophenoxy)-N-(2-phenylethyl)propanamide has been shown to have various biochemical and physiological effects on different tissues and organs in the body. It has been shown to increase muscle mass and reduce fat content in animals, which has led to its use in the livestock industry. 2-(2-chlorophenoxy)-N-(2-phenylethyl)propanamide has also been shown to have bronchodilator effects, which makes it useful in the treatment of asthma and COPD. It has also been shown to have cardioprotective effects, which makes it a potential therapeutic agent for the treatment of heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-chlorophenoxy)-N-(2-phenylethyl)propanamide in lab experiments is its well-established mechanism of action, which allows researchers to study its effects on different tissues and organs in a systematic manner. Another advantage is its availability and affordability, which makes it a widely used research tool. However, one limitation of using 2-(2-chlorophenoxy)-N-(2-phenylethyl)propanamide in lab experiments is its potential for off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 2-(2-chlorophenoxy)-N-(2-phenylethyl)propanamide. One area of research is the development of new analogs of 2-(2-chlorophenoxy)-N-(2-phenylethyl)propanamide with improved selectivity and potency. Another area of research is the elucidation of the molecular mechanisms underlying its anabolic and cardioprotective effects. Additionally, future research could focus on the potential therapeutic applications of 2-(2-chlorophenoxy)-N-(2-phenylethyl)propanamide in the treatment of various diseases such as asthma, COPD, and heart failure.
Conclusion:
In conclusion, 2-(2-chlorophenoxy)-N-(2-phenylethyl)propanamide is a beta-2 adrenergic receptor agonist that has been widely used in scientific research to study its effects on different tissues and organs in the body. It has various biochemical and physiological effects and has potential therapeutic applications in the treatment of various diseases. While it has advantages as a research tool, it also has limitations and potential for off-target effects. Future research on 2-(2-chlorophenoxy)-N-(2-phenylethyl)propanamide could lead to the development of new analogs with improved selectivity and potency, as well as a better understanding of its molecular mechanisms and therapeutic potential.
Synthesemethoden
2-(2-chlorophenoxy)-N-(2-phenylethyl)propanamide is synthesized by reacting 4-amino-3,5-dichloroacetophenone with 2-bromoethylbenzene in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-chlorophenol in the presence of a dehydrating agent such as phosphorus oxychloride to yield 2-(2-chlorophenoxy)-N-(2-phenylethyl)propanamide.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenoxy)-N-(2-phenylethyl)propanamide has been widely used in scientific research to study its effects on different tissues and organs in the body. It has been shown to have anabolic effects on skeletal muscle, which has led to its use in the livestock industry to increase muscle mass and reduce fat content in animals. 2-(2-chlorophenoxy)-N-(2-phenylethyl)propanamide has also been studied for its potential therapeutic effects in the treatment of various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and heart failure.
Eigenschaften
Produktname |
2-(2-chlorophenoxy)-N-(2-phenylethyl)propanamide |
|---|---|
Molekularformel |
C17H18ClNO2 |
Molekulargewicht |
303.8 g/mol |
IUPAC-Name |
2-(2-chlorophenoxy)-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C17H18ClNO2/c1-13(21-16-10-6-5-9-15(16)18)17(20)19-12-11-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,19,20) |
InChI-Schlüssel |
TWEPJTDULXLCAV-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCCC1=CC=CC=C1)OC2=CC=CC=C2Cl |
Kanonische SMILES |
CC(C(=O)NCCC1=CC=CC=C1)OC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-(9H-purin-6-ylsulfanyl)acetamide](/img/structure/B263244.png)
![3-(4-chlorophenyl)-2-[(9H-purin-6-ylsulfanyl)methyl]-4(3H)-quinazolinone](/img/structure/B263245.png)
![2(1H)-Quinolinone, 4-[(9H-purin-6-ylthio)methyl]-](/img/structure/B263247.png)
![Benzo[b]benzofuran-4-carboxamide, N-(2-methoxy-5-methylphenyl)-](/img/structure/B263248.png)
![6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B263250.png)

![2-[(5-Chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B263256.png)
![4-(2H-benzo[3,4-d]1,3-dioxolan-5-yl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-3-thiol](/img/structure/B263257.png)





